N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 922034-25-1
VCID: VC6169058
InChI: InChI=1S/C24H31N3O2/c1-18-4-3-5-19(14-18)15-24(28)25-17-23(27-10-12-29-13-11-27)20-6-7-22-21(16-20)8-9-26(22)2/h3-7,14,16,23H,8-13,15,17H2,1-2H3,(H,25,28)
SMILES: CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Molecular Formula: C24H31N3O2
Molecular Weight: 393.531

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide

CAS No.: 922034-25-1

Cat. No.: VC6169058

Molecular Formula: C24H31N3O2

Molecular Weight: 393.531

* For research use only. Not for human or veterinary use.

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide - 922034-25-1

Specification

CAS No. 922034-25-1
Molecular Formula C24H31N3O2
Molecular Weight 393.531
IUPAC Name N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C24H31N3O2/c1-18-4-3-5-19(14-18)15-24(28)25-17-23(27-10-12-29-13-11-27)20-6-7-22-21(16-20)8-9-26(22)2/h3-7,14,16,23H,8-13,15,17H2,1-2H3,(H,25,28)
Standard InChI Key VEBHDKVMILDGHQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide is C₂₄H₃₁N₃O₂, with a molecular weight of 393.531 g/mol. The IUPAC name reflects its three primary components:

  • A 1-methylindolin-5-yl group, providing a bicyclic indole structure with a methyl substituent on the nitrogen atom.

  • A morpholinoethyl side chain, contributing a six-membered morpholine ring connected via an ethyl linker.

  • A 2-(m-tolyl)acetamide group, featuring a meta-methylphenyl substituent attached to an acetamide backbone.

Key Structural Features

  • Indole Core: The 1-methylindoline moiety introduces planar aromaticity, potentially facilitating π-π interactions with protein binding sites.

  • Morpholine Ring: The morpholino group enhances solubility and may participate in hydrogen bonding due to its oxygen atom.

  • Meta-Tolyl Acetamide: The meta-methyl group on the phenyl ring could influence steric and electronic properties, affecting target affinity.

Table 1: Fundamental Physicochemical Data

PropertyValueSource
CAS Number922034-25-1
Molecular FormulaC₂₄H₃₁N₃O₂
Molecular Weight393.531 g/mol
IUPAC NameN-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide
SMILESCC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
InChIKeyVEBHDKVMILDGHQ-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(m-tolyl)acetamide involves multi-step organic reactions, typically including:

  • Acylation: Coupling of 2-(m-tolyl)acetic acid with a tert-butoxycarbonyl (Boc)-protected amine intermediate.

  • Amine Deprotection: Removal of the Boc group under acidic conditions to generate a primary amine.

  • Morpholine Incorporation: Reaction with morpholine under reductive amination conditions to introduce the morpholinoethyl group.

Critical parameters include temperature control (often 0–25°C for acylation), solvent selection (e.g., dichloromethane or tetrahydrofuran), and catalysts such as Hünig’s base for deprotonation. Yields are optimized by purifying intermediates via column chromatography and recrystallization.

Characterization and Analytical Data

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.25–6.90 ppm (aromatic protons), δ 4.10–3.50 ppm (morpholine and ethylenic protons), and δ 2.30 ppm (methyl groups).

    • ¹³C NMR: Signals corresponding to carbonyl carbons (~170 ppm), aromatic carbons (110–150 ppm), and aliphatic carbons (20–60 ppm).

  • Infrared Spectroscopy (IR): Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 394.2 [M+H]⁺, consistent with the molecular formula.

Table 2: Comparative Analysis of Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamideC₂₄H₃₁N₃O₃409.5Para-tolyloxy vs. meta-tolyl acetamide
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamideC₂₄H₃₀N₄O₃422.5Oxalamide backbone vs. acetamide

Future Research Directions

  • In Vitro Assays: Screen for affinity against G protein-coupled receptors (GPCRs) and kinase targets.

  • ADMET Profiling: Evaluate solubility, metabolic stability, and cytochrome P450 interactions.

  • Synthetic Optimization: Explore halogenated analogs to enhance binding affinity and pharmacokinetics.

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